Molecular Weight Comparison Against Positional Isomer and Non-Brominated Analog
The molecular weight of the target compound provides a clear differentiator from both a positional isomer and a non-brominated analog. Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate has a molecular weight of 247.09 g/mol , which is identical to its positional isomer methyl 4-(4-bromo-1H-pyrazol-1-yl)butanoate (247.09 g/mol) , meaning that mass-based methods like LC-MS cannot distinguish them. However, it is significantly heavier than the non-brominated acid analog 3-(1H-pyrazol-1-yl)butanoic acid (154.17 g/mol) . This 60% increase in mass is due to the presence of the bromine atom and the methyl ester, and it has direct implications for physicochemical property predictions, purification methods, and detection sensitivity in mass spectrometry-based assays.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 247.09 |
| Comparator Or Baseline | Methyl 4-(4-bromo-1H-pyrazol-1-yl)butanoate: 247.09; 3-(1H-Pyrazol-1-yl)butanoic acid: 154.17 |
| Quantified Difference | 0.00 g/mol difference vs. positional isomer; 92.92 g/mol difference vs. non-brominated acid |
| Conditions | Calculated from molecular formula |
Why This Matters
This defines the compound's identity in analytical workflows and confirms the presence of the heavier bromine atom, a key feature for its use in X-ray crystallography or density-based separation techniques.
